2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Description
Properties
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-68-7 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
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Substrate Activation : 4-Hydroxy-2-methoxybenzaldehyde is solubilized in anhydrous DCM under an argon atmosphere to prevent moisture-induced side reactions.
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THP Protection : 3,4-Dihydro-2H-pyran (DHP) is added to the reaction mixture, followed by PPTS as a mild Brønsted acid catalyst. The acid facilitates the nucleophilic attack of the phenolic oxygen on the electron-deficient oxonium ion intermediate formed from DHP.
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Work-Up and Purification : After 4 hours at room temperature, the reaction is quenched with saturated sodium bicarbonate, extracted with DCM, and dried over magnesium sulfate. Column chromatography using a 20% ethyl acetate/petroleum ether gradient isolates the product as a colorless oil.
Experimental Protocol and Optimization
The following table summarizes the reaction conditions, stoichiometry, and purification parameters for the synthesis:
Critical Considerations :
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Catalyst Loading : PPTS at 10 mol% ensures efficient catalysis without promoting side reactions such as aldehyde oxidation or over-protection.
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Solvent Choice : DCM’s low polarity minimizes solvolysis of the THP ether, while its volatility aids in post-reaction removal.
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Atmosphere Control : Argon prevents oxidative degradation of sensitive intermediates.
Spectroscopic Characterization
The product’s structural integrity is confirmed through advanced spectroscopic techniques:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Chromatographic Analysis
Mechanistic Insights and Side Reactions
The reaction proceeds via acid-catalyzed formation of an oxonium ion from DHP, which is attacked by the phenolic oxygen to form the THP ether. Potential side reactions include:
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Di-THP Protection : Excess DHP or prolonged reaction times may lead to protection of non-target hydroxyl groups.
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Aldehyde Oxidation : Trace moisture or oxygen could oxidize the aldehyde to carboxylic acid, though argon purging mitigates this risk.
Comparative Analysis of Alternative Methods
While the PPTS/DCM system is predominant, other acid catalysts like p-toluenesulfonic acid (pTSA) have been reported for analogous THP protections. However, PPTS offers superior solubility in DCM and milder acidity, reducing side product formation.
Industrial and Academic Applications
This compound is pivotal in synthesizing ferroelectric liquid crystals and pharmaceutical intermediates. For example, its nitro derivatives serve as precursors for non-linear optical materials.
Chemical Reactions Analysis
Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Stearic acid, oleic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
Heterocyclic Compound Formation
Benzaldehyde derivatives are crucial intermediates in the synthesis of heterocyclic compounds. Notably, 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can participate in reactions such as:
- Oxa-Diels-Alder Reactions : This reaction facilitates the formation of pyranones, showcasing the utility of benzaldehyde derivatives in constructing cyclic structures.
- Synthesis of Pyrazolo[3,4-b]pyridines : This involves the reaction with amino-pyrazoles, leading to compounds that may exhibit pharmacological activities.
Condensation Reactions
The compound can undergo various condensation reactions to yield more complex organic structures. The presence of both the aldehyde and ether functionalities allows for versatile synthetic pathways.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have shown that certain analogues exhibit potent activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Modification of Bioactive Compounds
The reactivity of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yloxy)benzaldehyde enables its use in modifying existing bioactive compounds. For example, it has been utilized in synthesizing p-aminobenzoic acid diamides, demonstrating its potential in creating probes for biological systems.
Chemical Biology Applications
In chemical biology, this compound's ability to modify biomolecules opens avenues for creating targeted probes and studying biological interactions. The versatility of its structure allows researchers to explore various modifications that can enhance the specificity and efficacy of biological probes.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Outcomes |
|---|---|---|
| Organic Synthesis | Heterocyclic compound formation (e.g., pyranones) | Complex cyclic structures for further synthesis |
| Condensation reactions | Diverse organic derivatives | |
| Medicinal Chemistry | Antimicrobial activity testing | Development of new antimicrobial agents |
| Modification of bioactive compounds | Enhanced biological activity | |
| Chemical Biology | Creation of biological probes | Improved study of biomolecular interactions |
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Positional Isomerism : The 2-methoxy vs. 3-methoxy substitution alters electronic properties. For example, 2-methoxy derivatives exhibit stronger electron-donating effects on the aromatic ring, influencing reactivity in electrophilic substitution .
- THP Protection : The THP group enhances stability during synthesis but requires acidic conditions for deprotection, unlike trifluoromethyl or glucosyl groups .
Physicochemical Properties
Table 2: NMR and Physical Properties
Key Observations:
- Aldehyde Proton Shifts: The aldehyde proton resonates at δ ~9.95–10.1, with minor variations due to substituent electronic effects .
- THP Group Signals : The THP-O proton in compound 25 appears at δ 4.61 (td), distinct from glucosyl or CF₃ groups .
- Melting Points : Trifluoromethyl derivatives (51–55°C) have higher melting points than THP-protected analogues, likely due to increased crystallinity .
Key Observations:
- THP-Protected Derivatives : Used in multi-step syntheses requiring hydroxyl protection, such as drug metabolites .
- Trifluoromethyl Analogues : Valued in materials science for their dielectric properties and chemical stability .
- Glucosyl Derivatives : Enhanced water solubility makes them suitable for food and pharmaceutical industries .
Biological Activity
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, also known by its CAS number 126456-06-2, is an aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This compound features a methoxy group and a tetrahydropyran moiety, which suggest diverse biological activities including antimicrobial and antileishmanial properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 210.24 g/mol
- Appearance: Colorless oil
- Functional Groups: Aromatic aldehyde, ether
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
Table 1: Antimicrobial Activity of Tetrahydropyran Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 11 | 100 |
| Compound B | Pseudomonas aeruginosa | 9 | 100 |
| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yl)O-benzaldehyde | S. aureus | TBD | TBD |
Antileishmanial Activity
A significant area of research focuses on the antileishmanial activity of compounds featuring the tetrahydropyran structure. A study published in the Journal of Medicinal Chemistry explored various synthetic compounds, including those similar to this compound, demonstrating their ability to inhibit the growth of Leishmania donovani.
Case Study:
In vitro tests revealed that certain tetrahydropyrans effectively inhibited L. donovani growth without relying heavily on iron for activation. The mechanism appears to involve the generation of reactive oxygen species, which are detrimental to the parasite.
The biological activity of this compound is likely influenced by its ability to interact with cellular targets through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Compounds that induce oxidative stress can lead to cell death in pathogens.
- Membrane Disruption: The lipophilic nature may allow these compounds to integrate into microbial membranes, causing disruption.
- Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways essential for pathogen survival.
Research Findings
A comprehensive review of literature from 2010 to 2021 highlights various bioactive compounds derived from related structures. Notably, several studies have documented the cytotoxic effects against cancer cell lines and the inhibition of specific bacterial strains.
Table 2: Cytotoxicity and Selectivity Index
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound C | HeLa | 25 | TBD |
| Compound D | A549 | >10 | TBD |
| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde | THP-1 | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde?
- Methodology : A key approach involves lithium-halogen exchange followed by electrophilic formylation. Starting from a brominated precursor, n-butyllithium initiates halogen-lithium exchange at -78°C in anhydrous THF. Subsequent quenching with DMF introduces the aldehyde group. The tetrahydropyranyl (THP) group acts as a protective moiety for hydroxyl groups during synthesis, ensuring regioselectivity . Alternative routes include Rieche formylation using dichloromethyl methyl ether and SnCl₄ under controlled conditions .
Q. How is this compound characterized structurally?
- Methodology : 1H NMR (400 MHz, CDCl₃) reveals diagnostic peaks: δ 9.95 (s, 1H, aldehyde proton), δ 7.42–7.35 (m, aromatic protons), and δ 4.61 (td, THP-protected oxygen proton). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry confirms the molecular ion ([M+H]⁺) at m/z 265.1 .
Q. What role does the tetrahydropyranyl (THP) group play in the synthesis of this compound?
- Methodology : The THP group serves as a protecting group for hydroxyl functionalities, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). It is introduced via acid-catalyzed etherification and removed under mild acidic conditions (e.g., 5% HCl in THF) without disrupting the aldehyde group .
Advanced Research Questions
Q. How can reaction yields be optimized during the lithium-halogen exchange step?
- Methodology : Key factors include:
- Temperature control : Maintaining -78°C using dry ice/acetone baths minimizes side reactions.
- Solvent purity : Anhydrous THF ensures no proton sources interfere with the exchange.
- Stoichiometry : A 1.2–1.5 molar excess of n-butyllithium relative to the brominated precursor improves conversion .
Contradictions in yields between studies (e.g., 70% vs. 93%) may arise from trace moisture or incomplete quenching; rigorous drying of glassware and reagents is critical .
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Methodology : For ambiguous peaks (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to assign protons. In cases of diastereomer formation (e.g., THP stereochemistry), chiral HPLC or NOESY can differentiate configurations. Cross-referencing with synthetic intermediates (e.g., brominated precursors) clarifies unexpected shifts .
Q. How does the THP group influence the reactivity of the aldehyde in subsequent reactions?
- Methodology : The THP ether’s electron-donating effect slightly deactivates the aromatic ring, reducing electrophilic substitution rates. However, the aldehyde remains reactive toward nucleophiles (e.g., nitroethane in Henry reactions). Kinetic studies show THP stability under basic conditions but lability in acidic media, enabling selective deprotection .
Q. What mechanistic insights explain side products in formylation reactions?
- Methodology : Competing pathways include over-oxidation (e.g., aldehyde → carboxylic acid) if excess DMF or elevated temperatures are used. Byproducts like 4-(2-hydroxyethyl)-3-methoxybenzaldehyde arise from incomplete THP protection or premature deprotection. Monitoring reaction progress via TLC (eluent: hexane/EtOAc 7:3) mitigates this .
Applications in Drug Development
Q. How is this compound utilized in synthesizing bioactive molecules?
- Methodology : It serves as a key intermediate in anticancer agent synthesis . For example, condensation with nitrobenzaldehyde derivatives yields α,β-unsaturated ketones, which undergo Michael additions to form prodrugs like WZ35. These compounds induce ROS-mediated apoptosis in gastric cancer cells, validated via in vitro assays (IC₅₀ = 2.1 µM) .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Methodology : Scaling the cryogenic step (-78°C) requires specialized reactors (e.g., jacketed vessels with liquid N₂ cooling). Batch vs. flow chemistry comparisons show flow systems improve heat transfer and reduce byproducts. Purification via silica gel chromatography becomes impractical; switch to recrystallization (CH₂Cl₂/EtOH) enhances throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
